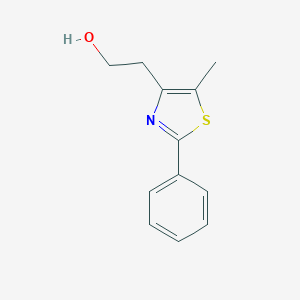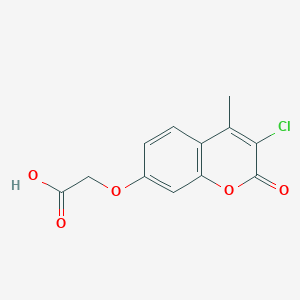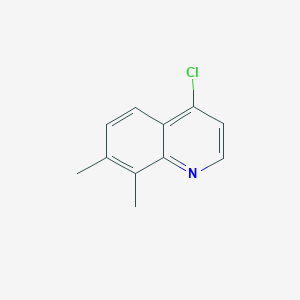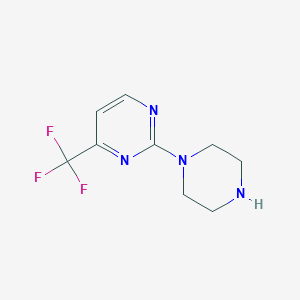![molecular formula C7H5NO B071600 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 169229-08-7](/img/structure/B71600.png)
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one (ABT) is a bicyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ABT has a unique structure that makes it a promising candidate for the development of new drugs with improved pharmacological properties.
Mechanism Of Action
The mechanism of action of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on mood, behavior, and cognition.
Biochemical And Physiological Effects
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have a range of biochemical and physiological effects. It has been found to have antitumor activity in several different types of cancer, including breast, lung, and prostate cancer. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to have antiviral activity against several different viruses, including HIV, hepatitis C, and influenza. In addition, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to have antibacterial activity against several different strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is its unique structure, which makes it a promising candidate for the development of new drugs with improved pharmacological properties. However, there are also several limitations to using 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one in lab experiments. For example, 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a highly reactive compound that can be difficult to work with in certain experimental conditions. In addition, the synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one can be a complex and time-consuming process, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. One area of interest is the development of new drugs based on the structure of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Researchers are currently exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives as potential treatments for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new synthetic methods for producing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one and its derivatives. Researchers are currently exploring new methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one that are more efficient and cost-effective than existing methods. Finally, researchers are also exploring the use of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one as a tool for studying the structure and function of key enzymes and receptors in the body. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been shown to be a potent inhibitor of several enzymes and receptors, which makes it a promising tool for studying their structure and function.
Synthesis Methods
The synthesis of 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one. Other methods for synthesizing 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one include the Mannich reaction and the Friedel-Crafts reaction.
Scientific Research Applications
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one has also been shown to be a potent inhibitor of several enzymes, including monoamine oxidase and acetylcholinesterase, which are important targets for the development of new drugs.
properties
CAS RN |
169229-08-7 |
|---|---|
Product Name |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one |
Molecular Formula |
C7H5NO |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
2-azabicyclo[4.2.0]octa-1(6),2,4-trien-7-one |
InChI |
InChI=1S/C7H5NO/c9-7-4-6-5(7)2-1-3-8-6/h1-3H,4H2 |
InChI Key |
MSLQOIWUDSFHFU-UHFFFAOYSA-N |
SMILES |
C1C2=C(C1=O)C=CC=N2 |
Canonical SMILES |
C1C2=C(C1=O)C=CC=N2 |
synonyms |
2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



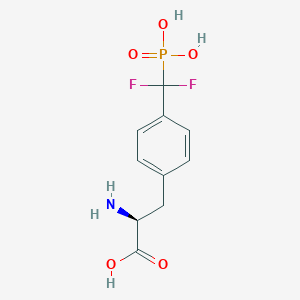
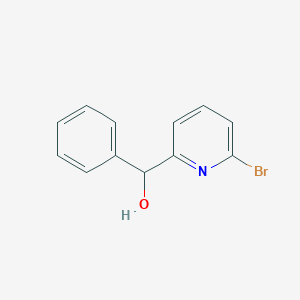
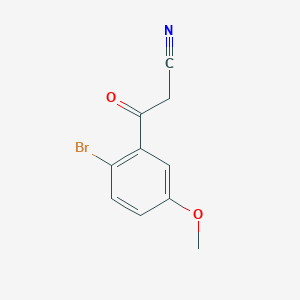
![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)


